molecular formula C14H13N5O4 B14146179 3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol CAS No. 799811-18-0

3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol

Cat. No.: B14146179
CAS No.: 799811-18-0
M. Wt: 315.28 g/mol
InChI Key: DDOYWXWZKWCSAW-UHFFFAOYSA-N
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Description

3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol typically involves multiple steps One common method starts with the nitration of a suitable benzoxadiazole precursor to introduce the nitro groupThe final step involves the coupling of the aminophenol moiety to the benzoxadiazole core under controlled conditions, often using a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of solvents like ethanol or toluene and reagents such as dimethylamine and resorcinol. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted benzoxadiazole compounds .

Scientific Research Applications

3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins and nucleic acids, making it useful in imaging and diagnostic applications. The nitro and dimethylamino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[7-(Dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol is unique due to its combination of a benzoxadiazole core with dimethylamino and nitro groups, which confer distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring high specificity and sensitivity .

Properties

CAS No.

799811-18-0

Molecular Formula

C14H13N5O4

Molecular Weight

315.28 g/mol

IUPAC Name

3-[[7-(dimethylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]phenol

InChI

InChI=1S/C14H13N5O4/c1-18(2)11-7-10(15-8-4-3-5-9(20)6-8)14(19(21)22)13-12(11)16-23-17-13/h3-7,15,20H,1-2H3

InChI Key

DDOYWXWZKWCSAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC(=CC=C3)O

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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